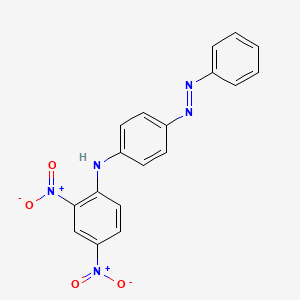
2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline is an organic compound with the molecular formula C18H13N5O4. It is known for its vibrant yellow color and is commonly used as a dye. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and plastics, due to their bright colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline typically involves the diazotization of aniline followed by coupling with 2,4-dinitroaniline. The process begins with the nitration of aniline to form 2,4-dinitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with aniline to produce the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Oxidizing Agents: Potassium permanganate, chromium trioxide, or nitric acid.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides, or sulfonating agents.
Major Products Formed
Reduction: Formation of 2,4-diamino-N-(p-(phenylazo)phenyl)aniline.
Substitution: Formation of halogenated or alkylated derivatives.
Oxidation: Formation of various oxidation products depending on the conditions used.
Aplicaciones Científicas De Investigación
2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline has several applications in scientific research:
Chemistry: Used as a chromogenic reagent for the detection of metal ions and as a standard in spectrophotometric analysis.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Widely used as a dye in the textile and printing industries due to its bright color and stability.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, the nitro groups can undergo redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular components. The azo group can also participate in electron transfer reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline can be compared with other azo dyes such as:
2,4-Dinitrophenylhydrazine: Used as a reagent for the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.
Disperse Yellow 14: Another azo dye used in the textile industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
315698-69-2 |
|---|---|
Fórmula molecular |
C18H13N5O4 |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
2,4-dinitro-N-(4-phenyldiazenylphenyl)aniline |
InChI |
InChI=1S/C18H13N5O4/c24-22(25)16-10-11-17(18(12-16)23(26)27)19-13-6-8-15(9-7-13)21-20-14-4-2-1-3-5-14/h1-12,19H |
Clave InChI |
LZAWLDCFKPFYFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


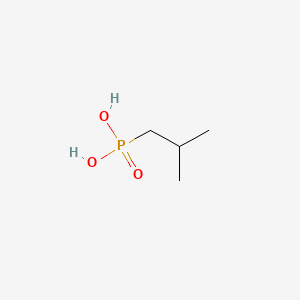
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)
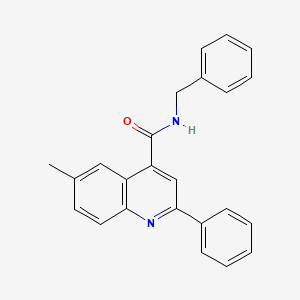
![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
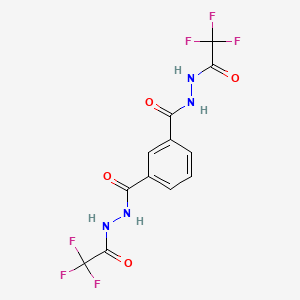
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
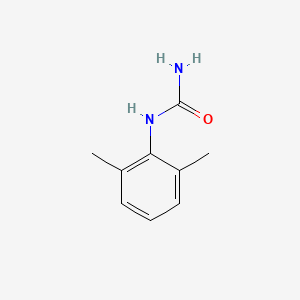
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)


![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)

